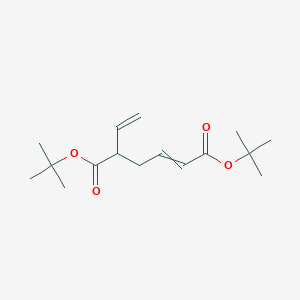
Di-tert-butyl 5-ethenylhex-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 5-ethenylhex-2-enedioate is an organic compound with a complex structure, characterized by the presence of two tert-butyl groups and an ethenyl group attached to a hex-2-enedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 5-ethenylhex-2-enedioate typically involves esterification reactions. One common method is the reaction of 5-ethenylhex-2-enedioic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 5-ethenylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl 5-ethenylhex-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ethenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl 5-ethenylhex-2-enedioate involves its interaction with various molecular targets. The ethenyl group can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl oxalate
- Di-tert-butyl dicarbonate
- Di-tert-butyl peroxide
Comparison
Di-tert-butyl 5-ethenylhex-2-enedioate is unique due to the presence of both ethenyl and tert-butyl groups, which confer distinct reactivity patterns
Properties
CAS No. |
85870-08-2 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
ditert-butyl 5-ethenylhex-2-enedioate |
InChI |
InChI=1S/C16H26O4/c1-8-12(14(18)20-16(5,6)7)10-9-11-13(17)19-15(2,3)4/h8-9,11-12H,1,10H2,2-7H3 |
InChI Key |
KTWJZTBPANBUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCC(C=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















